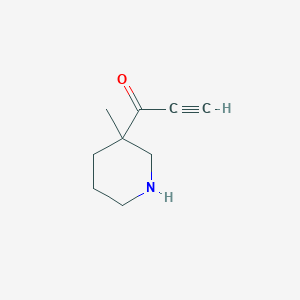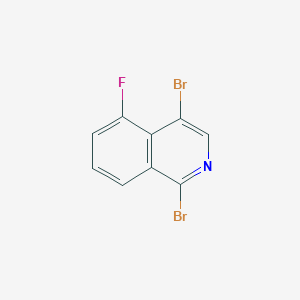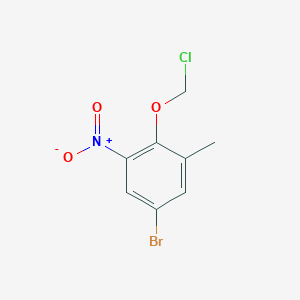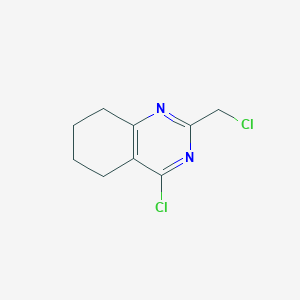
4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H2BrClFO2S It is a derivative of benzoyl chloride, featuring bromine, chlorine, fluorine, and sulfonyl chloride functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing cost-effective measures. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The replacement of one functional group with another.
Oxidation Reactions: The increase in the oxidation state of the compound.
Reduction Reactions: The decrease in the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce sulfonic acids.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride involves its reactivity with various nucleophiles and electrophiles. The presence of multiple functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-5-nitrophthalonitrile: Similar in structure but contains a nitro group instead of a chlorosulfonyl group.
4-Bromo-2-chloroaniline: Contains an aniline group instead of a benzoyl chloride group.
4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride: Similar but lacks the benzoyl chloride group.
Uniqueness
4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is unique due to the combination of bromine, chlorine, fluorine, and sulfonyl chloride functional groups in a single molecule. This unique combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Eigenschaften
Molekularformel |
C7H2BrCl2FO3S |
|---|---|
Molekulargewicht |
335.96 g/mol |
IUPAC-Name |
4-bromo-5-chlorosulfonyl-2-fluorobenzoyl chloride |
InChI |
InChI=1S/C7H2BrCl2FO3S/c8-4-2-5(11)3(7(9)12)1-6(4)15(10,13)14/h1-2H |
InChI-Schlüssel |
ZYAHNQDTAHFZQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Azepan-3-yl)methyl]-2-methylpropanamide](/img/structure/B13196983.png)



![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13196997.png)
![3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile](/img/structure/B13196999.png)






![6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197024.png)
